molecular formula C15H15NO2 B11698463 N-(4-methylphenyl)-2-phenoxyacetamide

N-(4-methylphenyl)-2-phenoxyacetamide

Cat. No.: B11698463
M. Wt: 241.28 g/mol
InChI Key: AHRKKUQKANKFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2-phenoxyacetamide is an organic compound with the molecular formula C 15 H 15 NO 2 and a molecular weight of 241.29 g/mol . It is a member of the phenoxyacetamide class, which has demonstrated significant potential in pharmaceutical and medicinal chemistry research. Phenoxyacetamide derivatives are a novel class of compounds investigated as potent and selective inhibitors of monoamine oxidases (MAOs) . MAO enzymes are important targets for developing therapies for neurological conditions, including depression, anxiety, Parkinson's disease, and Alzheimer's disease . Furthermore, recent research has highlighted the anti-cancer properties of structurally related phenoxy acetamide derivatives. Studies show that these compounds exhibit promising cytotoxic activity against various cancer cell lines, including liver cancer (HepG2) and breast cancer (MCF-7) . The mechanism of action for these effects is linked to the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, making them a compelling subject for oncology research . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in biological assays to explore the structure-activity relationships within this pharmacologically active class. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(4-methylphenyl)-2-phenoxyacetamide

InChI

InChI=1S/C15H15NO2/c1-12-7-9-13(10-8-12)16-15(17)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17)

InChI Key

AHRKKUQKANKFCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-(4-methylphenyl)-2-phenoxyacetamide

The construction of the core structure of this compound can be achieved through several strategic synthetic routes. These methods are designed to ensure high yields, purity, and scalability, which are critical for the production of pharmacologically active molecules.

A common and adaptable multi-step pathway to this compound begins with the synthesis of an intermediate, N-(p-tolyl)-2-chloroacetamide. This intermediate is typically prepared by the reaction of p-toluidine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The subsequent and final step involves the nucleophilic substitution of the chlorine atom by a phenoxide ion, which is generated by treating phenol with a base such as potassium carbonate.

The reaction pathway can be summarized as follows:

Step 1: Synthesis of N-(p-tolyl)-2-chloroacetamide: p-Toluidine is reacted with chloroacetyl chloride.

Step 2: Synthesis of this compound: The intermediate from Step 1 is reacted with phenol in the presence of a base.

Optimization of this pathway is crucial for maximizing yield and purity. Key parameters for optimization include the choice of solvent, reaction temperature, and the nature of the base used in the second step. For instance, the use of a polar aprotic solvent like acetone can facilitate the nucleophilic substitution by effectively solvating the cation of the base, thereby increasing the reactivity of the phenoxide anion. Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion. A study on a similar synthesis of a benzothiazepine (B8601423) derivative, which involved the formation of an N-(p-tolyl)acetamide intermediate, highlights a two-step process with yields of 59% for the acetamide (B32628) formation and 44% for the subsequent cyclization researchgate.net.

A generalized synthetic scheme is presented below:

Scheme 1: General Multi-step Synthesis of this compound

Reaction scheme for the synthesis of this compound

Please note this is a representative scheme and specific reagents and conditions may vary.

The formation of the amide bond is a critical step in the synthesis of this compound. While the use of acyl chlorides is a traditional approach, modern synthetic chemistry often employs coupling agents to facilitate the reaction between a carboxylic acid (phenoxyacetic acid) and an amine (p-toluidine). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine to form the desired amide chemistrysteps.com. The use of EDC is often preferred as its urea byproduct is water-soluble, simplifying the purification process researchgate.netnih.gov. To enhance the efficiency of the coupling reaction and minimize side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often included researchgate.netnih.gov. Another effective coupling agent is O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), which is known for its high efficiency and low rates of racemization fishersci.co.ukpeptide.com.

The general procedure for amide bond formation using a coupling agent involves dissolving the carboxylic acid in a suitable solvent, such as dimethylformamide (DMF), adding the coupling agent and any additives, followed by the addition of the amine. The reaction is typically stirred at room temperature fishersci.co.uk.

Table 1: Common Coupling Agents for Amide Bond Formation

Coupling AgentAdditive(s)Key Features
DCC (N,N'-dicyclohexylcarbodiimide)DMAPHigh reactivity; byproduct is insoluble in many organic solvents.
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPWater-soluble byproduct, facilitating easier purification researchgate.netnih.gov.
HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIPEA, TEAFast reaction times and reduced risk of racemization fishersci.co.ukpeptide.com.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods sphinxsai.comasianjpr.comjptcp.comnih.gov. The application of microwave irradiation in the synthesis of this compound and its derivatives can significantly enhance reaction efficiency.

In a comparative study of conventional and microwave-assisted synthesis of various heterocyclic molecules, it was observed that microwave heating dramatically reduced reaction times from hours to minutes and resulted in appreciably higher yields sphinxsai.com. For instance, a reaction that required 6.5 hours under conventional heating to achieve a 65% yield could be completed in 24 minutes with an 82% yield under microwave irradiation researchgate.net. This enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

The synthesis of this compound can be adapted for microwave-assisted conditions. The reaction of N-(p-tolyl)-2-chloroacetamide with phenol and a base in a suitable solvent can be carried out in a dedicated microwave reactor. The optimization of microwave parameters such as power, temperature, and reaction time is crucial for achieving the best results.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Representative Amide Formation

MethodReaction TimeYield (%)Reference
Conventional Heating6.5 hours65 researchgate.net
Microwave Irradiation24 minutes82 researchgate.net

Data presented is for a comparable heterocyclic synthesis and illustrates the potential advantages of microwave-assisted methods.

Synthesis of this compound Derivatives and Analogues

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives and analogues. These modifications are often pursued to explore structure-activity relationships and to develop compounds with enhanced pharmacological profiles.

The phenoxy group of this compound is a prime target for derivatization. A variety of substituents can be introduced onto this aromatic ring, which can influence the electronic and steric properties of the molecule, and in turn, its biological activity.

The synthesis of these derivatives typically follows a similar pathway to the parent compound, with the key difference being the use of a substituted phenol in the final step. A diverse library of substituted phenols is commercially available, providing access to a wide array of derivatives. For example, phenols bearing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can be employed.

A study on the synthesis of N-[4-(benzothiazole-2-yl)phenyl)-2-phenoxyacetamide derivatives demonstrated the successful incorporation of various substituents on the phenoxy ring, including methoxy and chloro groups tandfonline.com. The general method involved refluxing the corresponding N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide with the appropriate substituted phenol in acetonitrile with potassium carbonate as the base tandfonline.com.

Modification of the N-aryl group of this compound by introducing heterocyclic moieties such as thiazole (B1198619), benzothiazole, quinoline, and carbazole can lead to the development of novel conjugates with potentially enhanced biological activities.

Thiazole and Benzothiazole Conjugates: The synthesis of thiazole and benzothiazole-containing analogues often involves starting with a heterocyclic amine. For instance, 2-aminobenzothiazole can be reacted with chloroacetyl chloride to form an N-(benzothiazol-2-yl)-2-chloroacetamide intermediate. This intermediate can then be reacted with various phenols to yield a series of N-(benzothiazol-2-yl)-2-phenoxyacetamide derivatives tandfonline.com. Alternatively, a pre-formed N-phenylacetamide derivative containing a thiazole moiety can be synthesized nih.gov.

Quinoline Conjugates: The synthesis of quinoline-containing analogues can be achieved through various established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, followed by coupling to the phenoxyacetamide moiety tandfonline.comnih.gov. These methods allow for the construction of a wide range of substituted quinoline rings that can be incorporated into the final structure.

Carbazole Conjugates: Carbazole-based acetamide derivatives can be synthesized through a multi-step pathway that often begins with the bromination of carbazole, followed by N-alkylation with an appropriate reagent to introduce the acetamide side chain researchgate.net. The synthesis of N-acyl carbazoles can also be achieved through metal-catalyzed C-X amidation followed by ring-closure beilstein-journals.org.

The synthesis of these diverse conjugates allows for a systematic exploration of the chemical space around the this compound scaffold, which is a key strategy in modern drug discovery.

Formation of Phenoxyacetamide-Chalcone and Phenoxyacetamide-Thiazolidinedione Hybrid Structures

The molecular hybridization of the this compound core with pharmacologically significant moieties like chalcones and thiazolidinediones has been a strategy to develop novel compounds.

Phenoxyacetamide-Chalcone Hybrids:

Chalcones, characterized by an α,β-unsaturated carbonyl system, are synthesized through the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative. eijppr.comnih.gov In the context of phenoxyacetamide hybrids, a precursor such as N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide can be reacted with various acetophenones to yield the corresponding chalcone derivatives. researchgate.net A general scheme for this synthesis involves dissolving the formyl-phenoxyacetamide and a substituted acetophenone in ethanol, followed by the addition of a base like potassium hydroxide. The reaction progress is monitored, and the resulting chalcone is isolated by precipitation in cold water. eijppr.com

A study on 2,4-dichlorophenoxyacetamide-chalcone hybrids demonstrated this approach, where various substituted acetophenones were condensed with the aldehyde-functionalized phenoxyacetamide to produce a series of hybrid molecules. researchgate.net These syntheses highlight a robust method for linking the phenoxyacetamide scaffold to the chalcone framework, creating compounds with extended conjugation and diverse substitution patterns.

Phenoxyacetamide-Thiazolidinedione Hybrids:

Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds known for their therapeutic applications. nih.gov Hybrid structures incorporating the phenoxyacetamide moiety are typically synthesized via the Knoevenagel condensation. This reaction involves an active methylene (B1212753) compound, in this case, thiazolidine-2,4-dione, and an aldehyde.

The synthesis of related structures, such as 2-(4-{[(5Z)-3-[(acridin-9-yl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamides, provides a template for this methodology. nih.gov The process begins with the preparation of an aldehyde-functionalized phenoxyacetamide. This intermediate is then reacted with thiazolidine-2,4-dione in a suitable solvent like ethanol, often with a basic catalyst such as piperidine, to yield the 5-benzylidene-2,4-thiazolidinedione derivative. nih.gov This method allows for the direct linkage of the two scaffolds, creating hybrid molecules for further investigation.

Regioselective Synthesis of Fused Heterocyclic Acetamide Scaffolds

The this compound scaffold serves as a versatile starting point for the regioselective synthesis of more complex, fused heterocyclic systems. These transformations often involve introducing reactive functional groups onto the phenoxy ring, which can then participate in cyclization reactions.

One notable example is the synthesis of fused thiazolo[3,2-b] nih.govnih.govchemrevlett.comtriazole systems. researchgate.net This multi-step process begins with the preparation of 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides. These aldehyde-containing intermediates are then used in a one-pot reaction with 3-mercapto-1,2,4-triazoles and chloroacetic acid. This sequence leads to the formation of 5-ylidene-thiazolo[3,2-b] nih.govnih.govchemrevlett.comtriazol-6-one derivatives, where the phenoxyacetamide unit is attached at the 5-position of the fused heterocyclic core. researchgate.net

Another approach involves the synthesis of fused pyridine rings. Research has shown the preparation of novel 2-(4-(1,4-dihydropyridin-4-yl)phenoxy)-N-arylacetamides through a Hantzsch-like reaction. researchgate.net In this methodology, a 2-(4-formylphenoxy)-N-arylacetamide is reacted with a 1,3-dicarbonyl compound and ammonium acetate. This multicomponent reaction constructs the dihydropyridine ring regioselectively, which can be subsequently aromatized to the corresponding pyridine derivative. researchgate.netresearchgate.net

Table 1: Examples of Fused Heterocyclic Scaffolds from Phenoxyacetamide Precursors
Precursor ScaffoldReagentsFused Heterocyclic ProductReaction Type
2-(2-Formylphenoxy)-N-arylacetamide3-Mercapto-1,2,4-triazole, Chloroacetic acid5-Ylidene-thiazolo[3,2-b] nih.govnih.govchemrevlett.comtriazol-6-one derivativeOne-pot condensation/cyclization
2-(4-Formylphenoxy)-N-arylacetamide1,3-Dicarbonyl compound, Ammonium acetate2-(4-(1,4-Dihydropyridin-4-yl)phenoxy)-N-arylacetamideHantzsch-like multicomponent reaction

Exploration of Novel Reaction Mechanisms and Methodologies

To enhance scaffold diversity and synthetic efficiency, novel reaction mechanisms such as multicomponent reactions and classical methodologies like the Leuckart reaction have been explored for the synthesis and modification of phenoxyacetamide derivatives.

Utilization of Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are powerful tools for generating molecular diversity. nih.govnih.gov

The Hantzsch pyridine synthesis, as mentioned previously, is a classic MCR that has been applied to phenoxyacetamide precursors. researchgate.netmdpi.com The reaction of a 2-(4-formylphenoxy)-N-arylacetamide, a β-ketoester, and an enamino nitrile or ammonia source efficiently constructs complex dihydropyridine-phenoxyacetamide hybrids in a single step. researchgate.net This approach is highly modular, allowing for variation in all components to rapidly build a library of diverse structures.

The Ugi four-component reaction (U-4CR) is another prominent MCR that could theoretically be applied to functionalized phenoxyacetamide derivatives. nih.gov The U-4CR combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. By using a phenoxyacetamide derivative bearing one of these functional groups (e.g., a carboxylic acid or aldehyde), it is possible to incorporate the entire scaffold into a larger, more complex molecule, significantly increasing scaffold diversity. nih.gov

Evaluation of Leuckart Reaction and Related Reductive Amination Protocols

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, using ammonium formate or formamide as both the nitrogen source and the reducing agent. wikipedia.orgresearchgate.net This reaction is typically carried out at high temperatures. wikipedia.org The mechanism involves the formation of an iminium ion from the carbonyl compound and ammonia (from ammonium formate) or formamide, which is then reduced by formate or a related species. wikipedia.orgntnu.no

This methodology has been successfully applied to synthesize phenoxyacetamide derivatives. A novel and efficient strategy was developed to synthesize 2-(substituted phenoxy)-N-(1-(p-tolyl)ethyl)acetamide derivatives with excellent yields via the Leuckart reaction. nih.gov This demonstrates the reaction's utility in converting a ketone precursor (e.g., a 1-(p-tolyl)ethanone derivative) into the corresponding amine, which is then acylated to form the final acetamide product, or by directly aminating a phenoxyacetyl-substituted ketone. The reaction provides a direct pathway to introduce an N-alkyl group to the acetamide nitrogen via a carbonyl precursor.

Related reductive amination protocols, such as double reductive amination (DRA), have been used to create complex heterocyclic structures like polyhydroxypiperidines from dicarbonyl substrates. chim.it This highlights the potential of reductive amination strategies, more broadly, to be employed in the synthesis of complex molecules derived from the this compound scaffold, should appropriate carbonyl-containing precursors be utilized.

Table 2: Comparison of Reductive Amination Protocols
ReactionReagentsKey IntermediateTypical Application
Leuckart ReactionAldehyde/Ketone, Ammonium formate or FormamideIminium ionConversion of carbonyls to amines nih.govwikipedia.org
General Reductive AminationAldehyde/Ketone, Amine, Reducing agent (e.g., NaBH3CN)Imine/Iminium ionFormation of substituted amines chim.it

Comprehensive Spectroscopic and Structural Characterization for Research Integrity

Elucidation of Molecular Structures using Advanced Spectroscopic Techniques

The molecular structure of N-(4-methylphenyl)-2-phenoxyacetamide was unequivocally confirmed through a suite of spectroscopic methods, each providing unique and complementary information.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.

¹H-NMR Spectroscopy: Detailed ¹H-NMR spectral data for the closely related precursor, 2-(4-formylphenoxy)-N-(p-tolyl)acetamide, provides insight into the expected proton environments of the target molecule. For this precursor, the following proton signals were identified: a singlet for the formyl proton (CHO) at 9.91 ppm, aromatic protons as a doublet at 7.86 ppm and a doublet at 7.02 ppm, a singlet for the methylene (B1212753) protons (OCH₂) at 4.61 ppm, and a singlet for the methyl protons (CH₃) of the tolyl group at 2.29 ppm. A broad singlet corresponding to the amide proton (CONH) was also observed.

¹³C-NMR Spectroscopy: Analysis of the ¹³C-NMR spectrum is crucial for identifying all unique carbon environments within the molecule. Based on the structure of this compound, distinct signals are expected for the carbonyl carbon of the amide, the methylene carbon of the phenoxy group, the methyl carbon of the tolyl group, and the various aromatic carbons in both the phenoxy and p-tolyl rings.

Infrared Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy was employed to identify the characteristic functional groups present in this compound. The spectrum is expected to show characteristic absorption bands corresponding to the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, the C-N stretching of the amide linkage, the C-O-C stretching of the ether linkage, and the various C-H and C=C vibrations of the aromatic rings. For the related compound 2-(4-formylphenoxy)-N-(p-tolyl)acetamide, characteristic IR peaks were observed at 1679 cm⁻¹ (amide C=O stretch) and 1600 cm⁻¹ (aromatic C=C stretch).

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3350-3180
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=O Stretch (Amide I)1680-1630
N-H Bend (Amide II)1570-1515
C-O-C Stretch (Ether)1260-1000
C-N Stretch (Amide)1400-1200

Mass Spectrometry (MS, LC-MS, HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound (C₁₅H₁₅NO₂), the predicted monoisotopic mass is 241.1103 Da. High-resolution mass spectrometry (HRMS) would be expected to provide an experimental mass that is highly consistent with this theoretical value.

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated and are presented in the table below. These predictions are invaluable for interpreting experimental mass spectra obtained via techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Adduct Predicted m/z
[M+H]⁺242.1176
[M+Na]⁺264.0995
[M+K]⁺280.0734
[M-H]⁻240.1030

Determination of Solid-State Molecular Geometry through X-ray Crystallography

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Precise Atomic Coordinates and Bond Parameters

At present, no public domain single-crystal X-ray diffraction data for this compound is available. Such an analysis would yield precise atomic coordinates, bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the crystalline state.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique used to determine the elemental composition of a compound, which in turn validates its empirical and molecular formula. For this compound, the theoretical elemental composition can be calculated based on its molecular formula (C15H15NO2) and the atomic masses of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ). The molecular weight of the compound is 241.28 g/mol .

The theoretical percentages are as follows:

Carbon (C): (15 * 12.01 / 241.28) * 100% = 74.69%

Hydrogen (H): (15 * 1.008 / 241.28) * 100% = 6.27%

Nitrogen (N): (1 * 14.01 / 241.28) * 100% = 5.81%

Oxygen (O): (2 * 16.00 / 241.28) * 100% = 13.26%

However, a search of the scientific literature did not yield any published experimental data from elemental analysis to confirm these theoretical values.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC74.69
HydrogenH6.27
NitrogenN5.81
OxygenO13.26

Computational Chemistry and in Silico Approaches in Drug Discovery and Development

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various properties of a molecule, including its geometry, electronic distribution, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, known as the global minimum. For N-(4-methylphenyl)-2-phenoxyacetamide, this involves determining the most stable spatial orientation of the 4-methylphenyl group and the phenoxyacetamide moiety. The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide show a twisted conformation, with the dihedral angle between its two benzene (B151609) rings being 67.03 (10)°. nih.gov Such twists and conformations in the molecular backbone are critical for how the molecule fits into a biological receptor.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netedu.krd Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov DFT calculations for analogous acetamide (B32628) derivatives have reported energy gaps in the range of 3.8 to 5.5 eV. nih.govresearchgate.netresearchgate.netnih.gov For example, the calculated HOMO-LUMO gap for N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide is 5.406 eV, suggesting high stability. nih.gov The distribution of electron density in the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attacks, respectively.

Table 1: Example Frontier Molecular Orbital Energies and Energy Gap for an Analogous Acetamide Compound. nih.gov
ParameterEnergy (eV)
EHOMO-5.3130
ELUMO-0.2678
Energy Gap (ΔE)5.0452

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.netnumberanalytics.com The MEP map displays different colors on the molecular surface to represent the electrostatic potential. Regions with negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. In contrast, regions with positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ether groups, indicating these as potential sites for hydrogen bonding and electrophilic interactions.

Derivation of Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. edu.krdorientjchem.org These descriptors provide a quantitative basis for the reactivity patterns predicted by FMO theory.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." edu.krd

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself, calculated as χ = -μ.

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons. It is defined as ω = μ² / 2η. uomphysics.net

These descriptors are crucial for comparing the reactivity of different molecules within a series.

Table 2: Example Global Reactivity Descriptors Calculated from HOMO-LUMO Energies for an Analogous Compound. nih.gov
DescriptorCalculated Value (eV)
Ionization Potential (I)5.3130
Electron Affinity (A)0.2678
Electronegativity (χ)2.7904
Chemical Hardness (η)2.5226
Electrophilicity Index (ω)1.5433

Assessment of Non-Linear Optical (NLO) Properties

Molecules with extensive conjugated π-electron systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of great interest in materials science for applications in optoelectronics and photonics. nih.gov DFT calculations can predict NLO properties such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). A high value of hyperpolarizability, indicating a strong NLO response, is often associated with a small HOMO-LUMO gap. nih.gov The investigation of these properties for this compound could reveal its potential for use in NLO materials. Studies on related organic compounds have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance these properties. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). orientjchem.org This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of drug action at a molecular level. nih.gov

For this compound, docking studies would involve placing the molecule into the active site of a specific biological target, such as an enzyme or receptor. For instance, related phenoxyacetanilide derivatives have been docked against the cyclooxygenase-2 (COX-2) enzyme to evaluate their potential as anti-inflammatory agents. semanticscholar.org The docking process generates a score, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein. d-nb.info The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. These insights are invaluable for designing more potent and selective inhibitors.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding energy score. For derivatives of the 2-phenoxyacetamide (B1293517) scaffold, molecular docking studies have been instrumental in predicting their binding affinities with a range of enzymes and receptors.

Studies on a series of 2-phenoxyacetamide derivatives targeting the SARS-CoV-2 main protease (Mpro) , a critical enzyme for viral replication, have shown promising binding affinities. nih.gov Docking analyses of these compounds revealed free energies of binding (ΔGbind) in the range of -6.83 to -7.20 kcal/mol. researchgate.net These favorable binding energies suggest a strong and stable interaction within the enzyme's active site. nih.gov

Similarly, in the context of neurological disorders, acetamide derivatives have been investigated as inhibitors of Monoamine Oxidase A (MAO-A) . Molecular docking of designed acetamide compounds has identified potential inhibitors with binding energies as low as -8.3 kcal/mol, which is more favorable than the standard inhibitor Clorgyline (-7.6 kcal/mol). researchgate.net For Monoamine Oxidase B (MAO-B) , another important target for neurodegenerative diseases, phenoxyacetamide derivatives have also been evaluated, with docking studies helping to rationalize their inhibitory activity. researchgate.net

The anti-inflammatory potential of phenoxyacetanilide derivatives has been assessed through docking against the Cyclooxygenase-2 (COX-2) enzyme. One derivative, 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide, demonstrated a particularly low docking score of -8.9 Kcal/mol, indicating strong binding affinity. semanticscholar.org

The table below summarizes the predicted binding affinities of this compound and its derivatives with various biological targets as reported in computational studies.

Biological TargetCompound ClassPredicted Binding Affinity (kcal/mol)
SARS-CoV-2 Main Protease 2-Phenoxyacetamide derivatives-6.83 to -7.20
Monoamine Oxidase A (MAO-A) Acetamide derivatives-8.3
COX-2 Phenoxyacetanilide derivatives-8.9
VEGFR-2 Natural Derivatives (for comparison)-63.06 (grid score)
Urease Sulfonamide derivatives (for comparison)- (Good binding energy values reported)

Note: The data presented is for the general class of phenoxyacetamide derivatives and related structures, as specific data for this compound may not be available for all targets.

Identification of Key Amino Acid Residues Involved in Ligand Binding

Beyond predicting binding affinity, in silico studies are crucial for identifying the specific amino acid residues within a biological target that are key to the interaction with a ligand. This information is vital for understanding the mechanism of action and for designing modifications to the ligand to improve its binding.

Urease: For urease inhibitors, molecular docking studies have shown that compounds can bind within the active region of the target protein. nih.gov These interactions are critical for disrupting the enzyme's catalytic activity.

COX-II: The active site of COX-II features a secondary pocket that is not present in the COX-I isoform. Selective inhibitors often have moieties, such as a p-sulfamoylphenyl group, that can fit into this pocket, interacting with residues like His75, Ser339, Arg499, and Gln178. nih.gov

Monoamine Oxidases (MAO): Docking studies of 2-phenoxyacetamide analogues with MAO have indicated that interactions with residues such as Ser200, Thr201, and Gln206 are responsible for the enzyme inhibition activity. researchgate.net The propionamide (B166681) moiety of these compounds plays a significant role in these interactions. researchgate.net

Purine Nucleoside Phosphorylase (PNP): PNP is a significant target for the development of immunosuppressive agents. nih.gov While specific interactions for this compound are not detailed, inhibitors of PNP typically form interactions within the enzyme's active site to block its function. nih.govwikipedia.org

VEGFr: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key targets in anti-angiogenesis therapy. Inhibitors are designed to bind within the kinase domain of VEGFR-2, with docking studies revealing hydrogen bonding interactions with residues like Lys:868:A. mdpi.comnih.gov

SARS-CoV-2 Main Protease (Mpro): The active site of SARS-CoV-2 Mpro is characterized by four distinct pockets (S1, S2, S4, and S1'). nih.gov The 2-phenoxyacetamide group has been identified as an important scaffold for binding within the protease. nih.gov In silico studies show that these derivatives establish non-bonding interactions within the Mpro binding pocket. researchgate.net

The following table summarizes the key amino acid residues identified in the binding of phenoxyacetamide analogues and other inhibitors to the specified biological targets.

Biological TargetKey Interacting Amino Acid Residues
Urease Active site residues nih.gov
COX-II His75, Ser339, Arg499, Gln178 nih.gov
Monoamine Oxidases (MAO) Ser200, Thr201, Gln206 researchgate.net
Purine Nucleoside Phosphorylase (PNP) Active site residues nih.gov
VEGFr (VEGFR-2) Lys:868:A nih.gov
SARS-CoV-2 Main Protease Residues within the S1, S2, S4, and S1' pockets nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior of the complex over time. nih.gov This technique is crucial for assessing the stability of the predicted binding mode and understanding the conformational changes that may occur upon ligand binding. nih.gov

Analysis of Protein-Ligand Complex Stability and Flexibility

MD simulations have been successfully employed to study phenoxyacetamide derivatives. In one study aimed at identifying novel inhibitors for the histone methyltransferase DOT1L, several phenoxyacetamide-derived compounds were subjected to MD simulations after being identified through virtual screening. nih.gov The results indicated that all the selected hits could achieve a state of equilibrium with the DOT1L enzyme during the simulation, which is a key indicator of a stable binding complex. nih.gov Such simulations provide insights into the stability and flexibility of the protein-ligand complex, which is essential for confirming the validity of a potential drug candidate. rjpbr.com

Exploration of Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein can induce conformational changes in both molecules. MD simulations are a powerful tool for exploring these changes. For instance, in the study of VEGFR-2 inhibitors, MD simulations were used to validate the binding of newly designed compounds. semanticscholar.org These simulations can reveal how the ligand adapts its conformation within the binding pocket and how the protein structure responds to the presence of the ligand over the simulation period, which can be crucial for the compound's inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are fundamental in drug design as they help in understanding which structural features are important for a compound's potency and selectivity.

Development of Predictive Models for Biological Activity

QSAR models are mathematical equations that relate the chemical properties of molecules (descriptors) to their biological activities. utm.my Several QSAR studies have been conducted on phenoxyacetamide derivatives to develop predictive models for their biological activity.

For instance, a QSAR model was developed for a series of phenoxyacetamide derivatives as Monoamine Oxidase Inhibitors. researchgate.net In another study, a 2D QSAR model was constructed for 28 compounds based on the 2-phenoxyacetamide scaffold to predict their activity as MAO-B inhibitors. researchgate.net These models are validated using various statistical parameters and can then be used to predict the biological activity of newly designed compounds, thereby prioritizing which molecules to synthesize and test. researchgate.netresearchgate.net

A hybrid approach combining biomimetic chromatography with QSAR has also been used to derive models for predicting various biological properties of phenoxyacetic acid-derived congeners, such as their ability to penetrate biological barriers. mdpi.com These predictive models are invaluable for the early-stage assessment of a compound's drug-like properties.

Correlation between Molecular Descriptors and Biological Potency

In the computational evaluation of this compound and related analogues, Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating molecular descriptors with biological potency. While specific QSAR models for this compound are not extensively detailed in publicly accessible literature, the principles can be elucidated from studies on similar phenoxyacetamide and N-(substituted phenyl)-acetamide series. These studies consistently highlight the importance of several key molecular descriptors in predicting the biological activity of this class of compounds.

The primary molecular descriptors that often show a strong correlation with biological potency include:

Lipophilicity (log P): This descriptor is crucial for membrane permeability and reaching target sites. For antimicrobial N-(substituted phenyl)-2-chloroacetamides, a class of compounds structurally related to this compound, high lipophilicity was found to enhance activity, particularly in compounds with halogenated phenyl rings. This suggests that these compounds can more readily pass through the phospholipid bilayer of cell membranes. nih.gov

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are pivotal. For instance, in a QSAR study of 2-phenoxyacetamide analogues as Monoamine Oxidase (MAO) inhibitors, a negative correlation with HOMO energy indicated that the presence of an electrophilic group might increase the activity.

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties. Studies on N-(substituted phenyl)-2-chloroacetamides have shown that an optimal TPSA range is favorable for high permeability, a critical factor for bioavailability. nih.gov

Molecular Weight (MW) and Steric Descriptors: The size and shape of the molecule, represented by MW and other steric parameters, can influence how it fits into a biological target's active site. In some phenoxyacetamide derivatives, a positive correlation with molecular weight suggested that bulkier groups could be important for enhanced enzyme inhibition.

These descriptors are mathematically correlated with biological activity (e.g., IC50 values) to generate predictive QSAR models. Such models are crucial for screening virtual libraries of compounds and prioritizing the synthesis of candidates with a higher probability of success.

Molecular DescriptorGeneral Influence on Biological Potency of Phenoxyacetamide AnaloguesPotential Implication for this compound
Lipophilicity (log P)Higher lipophilicity often correlates with increased membrane permeability and activity. nih.govThe phenoxy and 4-methylphenyl groups contribute to its lipophilic character, potentially enhancing its ability to cross biological membranes.
Topological Polar Surface Area (TPSA)An optimal TPSA is required for good permeability and bioavailability. nih.govThe amide group is the primary contributor to its TPSA, which would need to be in an optimal range for effective cell penetration.
HOMO/LUMO EnergyInfluences the molecule's reactivity and ability to engage in electronic interactions with the target.The electron-rich aromatic rings and the amide linkage will determine the HOMO-LUMO gap, affecting its interaction with biological targets.
Molecular Weight (MW)Can positively correlate with activity if bulkier substituents enhance binding to the target site.The overall size of the molecule may be suitable for fitting into specific enzyme active sites.

Insights into Structural Requirements for Optimized Activity

Based on the correlation of molecular descriptors with biological potency in related compounds, several structural requirements for the optimized activity of this compound can be inferred. The general scaffold consists of three key components: the 4-methylphenyl ring, the central acetamide linker, and the phenoxy group.

Substituents on the Phenyl Rings: The nature and position of substituents on both the N-phenyl ring and the phenoxy ring are critical.

On the N-phenyl ring (the 4-methylphenyl moiety), the methyl group at the para-position is an electron-donating group which can influence the electronic environment of the entire molecule. QSAR studies on similar acetamides have demonstrated that the biological activity varies significantly with different substituents on the phenyl ring. nih.gov For instance, halogenated substituents have been shown to increase lipophilicity and, consequently, antimicrobial activity. nih.gov This suggests that further modification of the 4-methylphenyl ring could modulate the activity of this compound.

Substitutions on the phenoxy ring can also lead to a wide range of activities. The electronic nature of these substituents can fine-tune the molecule's interaction with target proteins.

The Acetamide Linker: The central -NH-C(=O)-CH2-O- linker is crucial for the molecule's conformation and hydrogen bonding capabilities. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which are often essential for binding to biological targets. The flexibility of the ether linkage (-CH2-O-) allows the two aromatic portions of the molecule to adopt various spatial orientations, which can be critical for fitting into a binding pocket.

Intermolecular Interaction Analysis using Hirshfeld Surface and Energy Frameworks

Quantification of Specific Non-Covalent Interactions within Crystal Structures

For molecules structurally similar to this compound, such as other N-aryl acetamides, Hirshfeld surface analyses have revealed the prevalence of several key interactions. researchgate.netnih.govnih.gov These analyses typically show that the crystal packing is dominated by a combination of hydrogen bonds and van der Waals forces.

The most significant interactions, quantified as a percentage of the total Hirshfeld surface area, generally include:

H···H contacts: These are typically the most abundant interactions, often comprising over 50% of the Hirshfeld surface area, reflecting the high proportion of hydrogen atoms on the molecular surface. researchgate.netnih.govnih.gov

C···H/H···C contacts: These interactions are also significant, representing contacts between the hydrogen atoms and the aromatic rings (C-H···π interactions) or other carbon atoms. These often account for 20-30% of the surface area. researchgate.netnih.gov

O···H/H···O contacts: These represent conventional and non-conventional hydrogen bonds, such as N-H···O and C-H···O, and are crucial for the formation of stable supramolecular structures. Their contribution can range from approximately 10% to over 20%. researchgate.netnih.gov

N···H/H···N contacts: These interactions, involving the amide nitrogen, also contribute to the crystal packing, although typically to a lesser extent than O···H contacts. researchgate.net

The two-dimensional fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) and the nearest atom outside the surface (de). This plot provides a visual summary of the intermolecular contacts, with distinct features corresponding to specific types of interactions. For example, sharp spikes in the fingerprint plot are characteristic of strong hydrogen bonds like N-H···O.

Type of Intermolecular ContactTypical Contribution to Hirshfeld Surface (%) in Related AcetamidesDescription of Interaction
H···H50 - 55% researchgate.netnih.govnih.govRepresents van der Waals forces between hydrogen atoms on adjacent molecules.
C···H/H···C20 - 30% researchgate.netnih.govIncludes C-H···π interactions with the aromatic rings and other van der Waals contacts.
O···H/H···O10 - 22% researchgate.netnih.govCorresponds to N-H···O and C-H···O hydrogen bonds, which are key directional interactions.
N···H/H···N~1 - 14% researchgate.netRepresents hydrogen bonding involving the amide nitrogen atom.

Understanding Molecular Packing and Dominant Energetic Contributions

Energy frameworks are constructed by calculating the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors within a defined cluster. The resulting energy values are then used to visualize the packing in terms of "cylinders" connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the strength of the interaction energy.

For compounds like this compound, the dominant energetic contributions would be expected to arise from:

Electrostatic interactions: The polar amide group (-NH-C=O-) is capable of forming strong N-H···O hydrogen bonds. These directional, electrostatic interactions are expected to form the primary structural motifs, such as chains or dimers, that define the crystal packing. The energy framework would highlight these as strong, energetically favorable interactions that form the "backbone" of the supramolecular assembly.

By combining Hirshfeld surface analysis with energy framework calculations, a comprehensive understanding of the crystal packing of this compound can be achieved. The former identifies and quantifies the close contacts, while the latter elucidates the energetic hierarchy of the interactions responsible for the stability of the crystal lattice. This knowledge is crucial for understanding the solid-state properties of the compound and for crystal engineering efforts.

Investigation of Biological Activity and Mechanistic Pathways

In Vitro Pharmacological Activity Profiling

The biological potential of N-(4-methylphenyl)-2-phenoxyacetamide and its analogues has been explored across a spectrum of in vitro assays to determine their pharmacological effects. These studies encompass enzyme inhibition, antimicrobial efficacy, antioxidant capacity, and antiparasitic, antiviral, and anti-inflammatory activities.

Enzyme Inhibition Assays

The ability of this compound and related compounds to inhibit specific enzymes is a key area of investigation for potential therapeutic applications.

Monoamine Oxidases (MAO): The 2-phenoxyacetamide (B1293517) scaffold is a recognized feature in the development of monoamine oxidase inhibitors, which are targets for antidepressant medications. nih.govresearchgate.net MAO enzymes, existing as MAO-A and MAO-B isoforms, are crucial in the metabolism of neurotransmitters. nih.gov A series of 2-phenoxyacetamide analogues have been synthesized and evaluated for their inhibitory strength against both MAO-A and MAO-B. nih.gov While specific inhibitory data for this compound is not detailed in the reviewed literature, the general class of compounds has demonstrated significant potential. For instance, studies on related analogues have identified compounds with high specificity and potent inhibitory activity against MAO-A and MAO-B. nih.gov

Urease: Urease is an enzyme that plays a significant role in pathologies associated with Helicobacter pylori and in agricultural nitrogen loss. nih.goveuropeanreview.org The search for effective urease inhibitors is ongoing. nih.gov While various classes of compounds have been investigated as urease inhibitors, specific studies detailing the urease inhibition activity of this compound were not found in the reviewed literature.

Cyclooxygenase-II (COX-2): COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a strategy for treating inflammation and pain. mdpi.com Research into new selective COX-2 inhibitors has explored various chemical structures. nih.gov However, specific data on the COX-2 inhibitory activity of this compound is not available in the current body of literature reviewed.

Purine Nucleoside Phosphorylase (PNP): PNP is an enzyme involved in the purine salvage pathway and is a target for the treatment of T-cell related autoimmune diseases and cancers. nih.govresearchgate.net Inhibitors of PNP are being actively investigated for their therapeutic potential. mdpi.comnih.gov At present, there is no specific published data on the inhibitory effects of this compound against purine nucleoside phosphorylase.

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. researchgate.net Inhibition of FAAH is a therapeutic strategy for pain and inflammation. researchgate.netnih.gov While various inhibitors have been developed, specific research evaluating this compound as a FAAH inhibitor has not been identified in the reviewed sources.

Antimicrobial Activity Screening (Antibacterial and Antifungal)

The antimicrobial potential of phenoxyacetamide derivatives has been a subject of scientific inquiry. Studies have been conducted on various analogues to assess their efficacy against a range of bacterial and fungal pathogens.

Research on novel N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides revealed that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. researchgate.net For example, one derivative was found to be active against all tested Gram-positive bacteria and the Gram-negative bacterium Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. researchgate.net Another study focused on 2-chloro-N-phenylacetamide, which demonstrated fungicidal and antibiofilm activity against fluconazole-resistant Candida species, with MIC values ranging from 128 to 256 µg/mL.

However, a study on a series of N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides found them to be devoid of both antibacterial and antifungal activities at the maximum tested concentrations. nih.gov To date, specific experimental data on the antibacterial and antifungal activity of this compound against a panel of microorganisms is not available in the reviewed scientific literature.

Antioxidant Activity Assessment (e.g., Free Radical Scavenging Assays)

The antioxidant potential of chemical compounds is often evaluated through their ability to scavenge free radicals. Various acetamide (B32628) derivatives have been synthesized and tested for their antioxidant properties using methods such as the ABTS and DPPH radical scavenging assays. nih.gov

For instance, studies on a series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid showed that many of these compounds were more powerful radical scavengers than vitamin C. nih.gov The antioxidant activity was found to be dependent on the number of phenolic hydroxyl groups. nih.gov Another study on new acetamide derivatives evaluated their ability to scavenge the ABTS radical and to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages. researchgate.net

Despite the investigation into the antioxidant properties of the broader class of acetamide and phenoxyacetamide derivatives, specific data from free radical scavenging assays for this compound is not currently present in the reviewed literature.

Antiparasitic Activity Evaluation (e.g., Antitrypanosomal, Anti-Cryptosporidium parvum)

The search for new antiparasitic agents is a critical area of research due to the prevalence of parasitic diseases and the emergence of drug resistance. While various chemical classes are under investigation, there is no specific data available in the reviewed literature concerning the antitrypanosomal or anti-Cryptosporidium parvum activity of this compound. Research has focused on other scaffolds, such as nitrothiophene-based compounds for antitrypanosomal activity and rocaglamides for activity against Cryptosporidium parvum. nih.gov

Antiviral Activity Investigations

The emergence of new viral threats necessitates the discovery of novel antiviral agents. The 2-phenoxyacetamide scaffold has been identified as a point of interest in this field, particularly in the context of the SARS-CoV-2 pandemic.

SARS-CoV-2 Mpro Inhibition: The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov In silico studies have explored a series of 2-phenoxyacetamide derivatives as potential inhibitors of SARS-CoV-2 Mpro. nih.govresearchgate.net These computational studies, employing structure-based pharmacophore modeling and molecular docking, have identified several derivatives as potential hits. The binding affinities (ΔGbind) for these hits were estimated to be in the range of -6.83 to -7.20 kcal/mol. nih.govresearchgate.net These findings suggest that the 2-phenoxyacetamide framework may serve as a valuable lead for the development of SARS-CoV-2 Mpro inhibitors. nih.govresearchgate.net However, it is important to note that these are computational predictions, and specific experimental inhibitory data for this compound against SARS-CoV-2 Mpro is not available in the reviewed literature.

HIV-1 Reverse Transcriptase Inhibition: HIV-1 reverse transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus and a major target for antiretroviral therapy. researchgate.net Research has identified various non-nucleoside RT inhibitors. One study identified N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide as an effective inhibitor of the DNA polymerase activity of HIV-1 RT, with an apparent IC50 value of 1.2 µM. nih.gov This compound, however, is structurally distinct from a phenoxyacetamide. There is no specific data in the reviewed scientific literature on the inhibitory activity of this compound against HIV-1 reverse transcriptase.

Anti-inflammatory Response Studies

The anti-inflammatory potential of a compound is a significant area of pharmacological investigation. While the inhibition of enzymes like COX-2 is a key mechanism for anti-inflammatory action, direct studies on the anti-inflammatory response of this compound, such as its effects on cytokine production or other inflammatory markers in cellular models, have not been found in the reviewed literature.

Cellular and Molecular Mechanistic Investigations

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific research data for the compound This compound across the detailed cellular and molecular mechanisms outlined below. While research exists for structurally related compounds, such as 4-phenyl-2-phenoxyacetamide thiazole (B1198619) analogues, the strict focus on this compound reveals a gap in the current scientific knowledge for the following specific pathways.

Preclinical In Vivo Studies for Activity Confirmation

Preclinical in vivo studies are crucial for validating the therapeutic potential of a compound in a living organism. These studies help to understand the compound's efficacy, and potential mechanisms of action in a complex biological system, providing a bridge between in vitro experiments and human clinical trials. However, based on the available research, there is no specific information regarding in vivo studies for the hypoglycemic or anti-tumor activities of the compound this compound.

While research exists on derivatives and structurally related compounds, the user's request is strictly focused on this compound. The following sections reflect the lack of available data for this specific compound.

Assessment of Hypoglycemic Activity in Animal Models

There are no available scientific reports detailing the assessment of hypoglycemic activity of this compound in any animal models. Standard models for evaluating such activity often involve inducing hyperglycemia in rodents, for example, through the administration of streptozotocin or alloxan, and then monitoring blood glucose levels after treatment with the test compound. Without such studies, the potential of this compound as a hypoglycemic agent remains unevaluated in a preclinical in vivo setting.

Anti-tumor Efficacy Evaluation in Relevant Animal Models

Similarly, there is a lack of published research on the in vivo anti-tumor efficacy of this compound. The evaluation of anti-tumor activity in animal models typically involves the use of tumor xenografts, where human cancer cells are implanted in immunocompromised mice, or syngeneic models, where cancer cells of the same genetic background as the mouse are used. Key parameters such as tumor growth inhibition, reduction in tumor volume, and survival rates are assessed. In the absence of such studies for this compound, its potential as an anti-cancer agent has not been validated in relevant animal models.

While studies on other phenoxyacetamide derivatives have shown some anti-tumor effects, this information is not directly applicable to this compound due to the strict focus of this article. nih.govnih.gov

Research Gaps and Future Directions in N 4 Methylphenyl 2 Phenoxyacetamide Research

Identification of Novel Biological Targets and Therapeutic Applications

A significant gap in the current understanding of N-(4-methylphenyl)-2-phenoxyacetamide lies in the comprehensive identification of its biological targets and the full scope of its therapeutic applications. Research has primarily focused on a few established areas, leaving a wide field of potential undiscovered.

Future research should aim to screen this compound and its derivatives against a wider array of biological targets. Phenoxyacetamide derivatives have shown promise in several therapeutic areas, suggesting that a broader investigation is warranted. For instance, various analogues have demonstrated significant anticancer, anti-inflammatory, and analgesic properties. researchgate.net Specifically, derivatives with halogen substituents have shown enhanced anti-inflammatory and anticancer functions, while those with a nitro group have exhibited promising anticancer, anti-inflammatory, and analgesic activities. nih.gov

The anticancer potential of this class of compounds has been linked to specific molecular targets. For example, certain phenoxyacetamide thiazole (B1198619) derivatives have been found to act as BCR-ABL1 inhibitors, a critical driver in chronic myeloid leukemia. nih.govmdpi.com Other studies have pointed towards the induction of apoptosis through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) in liver cancer cells. mdpi.com A systematic investigation into other kinases and enzymes involved in cancer progression could reveal novel targets.

Moreover, the scaffold has been identified as a promising basis for developing new antitubercular agents. mdpi.com The structural similarity to known analgesics like paracetamol also suggests that exploring its mechanism of action in pain pathways could be a fruitful avenue of research. nih.gov

Table 1: Investigated Therapeutic Activities of Phenoxyacetamide Derivatives

Therapeutic Area Findings Key Molecular Targets (where identified)
Anticancer Derivatives show cytotoxic effects against various cancer cell lines, including breast cancer and neuroblastoma. researchgate.net BCR-ABL1 nih.gov, PARP-1 mdpi.com, Hypoxia-inducible factor-1α (HIF-1α) nih.gov
Anti-inflammatory Halogenated derivatives exhibit enhanced anti-inflammatory activity. researchgate.netnih.gov Cyclooxygenase-2 (COX-2) galaxypub.co
Analgesic Certain derivatives display significant pain-relieving properties. researchgate.netresearchgate.net Not specified
Antitubercular The phenoxyacetamide scaffold is considered promising for developing new agents against M. tuberculosis. mdpi.com Not specified

| Antioxidant | Some derivatives have been shown to possess antioxidant activity, protecting against oxidative damage. mdpi.com | Not specified |

Development of Greener and More Efficient Synthetic Pathways

While synthetic routes to this compound exist, there is a continuous need for the development of more sustainable and efficient methodologies. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and multi-step processes that generate significant waste.

Efficiency can be enhanced through methods like microwave-assisted or ultrasound-assisted synthesis, which can significantly reduce reaction times and improve yields. archivepp.com The development of protocols that tolerate a wide range of functional groups would also increase the efficiency of creating diverse libraries of this compound derivatives for biological screening.

Table 2: Comparison of Synthetic Approaches for Acetamide (B32628) Derivatives

Synthetic Method Key Features Advantages
Conventional Synthesis Often involves multiple steps, use of organic solvents and coupling agents like TBTU. nih.gov Established and widely used.
Green Synthesis (One-Pot) Utilizes eco-friendly solvents (e.g., water, ethanol), may use catalysts like CuCl₂·2H₂O. nih.govresearchgate.net Reduced waste, shorter reaction times, ease of product isolation. nih.gov
Metal-Free Synthesis Employs Brønsted acidic ionic liquids as promoters, avoiding transition metals. arabjchem.org Avoids toxic metal catalysts, promoter can be reused. arabjchem.org

| Microwave/Ultrasound-Assisted | Uses alternative energy sources to drive the reaction. archivepp.com | Rapid, often higher yields, energy-efficient. archivepp.com |

Integration of Advanced Computational Techniques for Rational Design

The rational design of novel this compound derivatives with enhanced potency and selectivity can be significantly accelerated by integrating advanced computational techniques. While some computational work has been done on related structures, a dedicated and systematic in silico investigation of this specific compound and its potential modifications is a clear research gap.

Future efforts should employ a range of computational tools. Molecular docking can be used to predict the binding modes and affinities of new analogues against various biological targets, such as the histone methyltransferase DOT1L, which has been identified as a target for phenoxyacetamide derivatives in the context of leukemia. nih.govresearchgate.net This allows for the pre-screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological evaluation.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial for understanding molecular reactivity and stability. nih.govnih.gov Molecular dynamics (MD) simulations can further explore the dynamic behavior of the ligand-protein complex, offering a more realistic picture of the binding interactions over time. nih.gov These computational approaches, when used in concert, can guide the design of derivatives with optimized pharmacokinetic and pharmacodynamic properties. nih.gov

Exploration of Structure-Function Relationships at the Atomic Level

A detailed understanding of the structure-function relationships of this compound at the atomic level is crucial for designing more effective therapeutic agents. While some structure-activity relationship (SAR) studies have been conducted on broader classes of phenoxyacetamides, a focused analysis on this specific scaffold is lacking.

Future research should systematically modify the this compound structure and correlate these changes with biological activity. This involves exploring the effects of different substituents on both the para-methylphenyl ring and the phenoxy ring. For instance, studies on similar compounds have shown that introducing electron-withdrawing groups can significantly enhance inhibitory activity against targets like BCR-ABL1. mdpi.com The presence of an oxygen atom in the phenoxyacetamide linker has also been identified as essential for maintaining hydrogen bond interactions with key amino acid residues, such as Asp-400 in some kinase targets. mdpi.com

Techniques like X-ray crystallography of the compound bound to its biological target can provide invaluable atomic-level details of the interactions. nih.gov This information, combined with computational modeling, can elucidate the precise roles of different functional groups in binding and efficacy. For example, understanding how the methyl group on the phenyl ring contributes to hydrophobic interactions or how the ether linkage influences conformational flexibility can guide the design of next-generation compounds with improved target engagement and biological response.

Q & A

Q. How does the bioactivity of this compound compare to its halogenated derivatives?

  • Methodological Answer : Halogenation (e.g., 4-Cl or 4-F substitution) alters bioactivity:
  • Antimicrobial Potency : 4-Cl derivatives show 2–4x higher MIC values against S. aureus due to increased lipophilicity .
  • Cytotoxicity Screening : MTT assays reveal lower IC50_{50} for 4-Br analogs in cancer cell lines (e.g., HepG2), linked to enhanced DNA intercalation .
  • Synthetic Feasibility : Fluorinated derivatives require anhydrous conditions to prevent hydrolysis during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.